molecular formula C38H35FN2O B1677939 (2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide

(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide

Cat. No.: B1677939
M. Wt: 554.7 g/mol
InChI Key: OEINKGYXWSIVKM-KJICVINHSA-N
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Description

NDT9520492, also known by its IUPAC name (2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-(2-fluorobenzyl)-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide, is a synthetic organic compound with the molecular formula C38H35FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NDT9520492 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of NDT9520492 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

NDT9520492 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

NDT9520492 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological assays to investigate cellular processes and molecular interactions.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of NDT9520492 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with research focusing on identifying the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to NDT9520492 include:

  • (2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-(2-fluorobenzyl)-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
  • PD050311
  • OEINKGYXWSIVKM-KJICVINHSA-N

Uniqueness

NDT9520492 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with particular molecular targets and pathways sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C38H35FN2O

Molecular Weight

554.7 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide

InChI

InChI=1S/C38H35FN2O/c1-26(38(42)41(25-31-15-6-9-20-36(31)39)32-23-29-13-2-3-14-30(29)24-32)40-22-21-28-12-5-8-18-34(28)37(40)35-19-10-16-27-11-4-7-17-33(27)35/h2-20,26,32,37H,21-25H2,1H3/t26-,37+/m0/s1

InChI Key

OEINKGYXWSIVKM-KJICVINHSA-N

SMILES

CC(C(=O)N(CC1=CC=CC=C1F)C2CC3=CC=CC=C3C2)N4CCC5=CC=CC=C5C4C6=CC=CC7=CC=CC=C76

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1F)C2CC3=CC=CC=C3C2)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC7=CC=CC=C76

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1F)C2CC3=CC=CC=C3C2)N4CCC5=CC=CC=C5C4C6=CC=CC7=CC=CC=C76

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NDT9520492;  NDT 9520492;  NDT-9520492.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
Reactant of Route 3
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide

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